2-(4-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring, a nitrile group, and substituted phenyl groups. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the oxazole ring. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is scaled up from laboratory conditions, ensuring that the reaction parameters are maintained to achieve consistent quality. Industrial production also focuses on cost-effectiveness and environmental considerations, employing green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
2-(4-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its potential as a drug candidate for treating various diseases, leveraging its unique chemical properties.
Industry: The compound is investigated for its use in material science, including the development of new polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
- 2-(4-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carbonitrile
- 2-(4-Methoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 2-(4-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile stands out due to its specific substitution pattern and the presence of the oxazole ring. These structural features confer unique chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H17N3O3/c1-3-24-16-8-4-13(5-9-16)18-22-17(12-20)19(25-18)21-14-6-10-15(23-2)11-7-14/h4-11,21H,3H2,1-2H3 |
InChI Key |
PFJKAZCVYYMGJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.